7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one
Description
Properties
IUPAC Name |
7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVBUVAGNCORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CO1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino-Ester Intermediates
A widely reported strategy involves cyclization of amino-ester precursors to form the oxazepinone ring. Adapted from benzoxazepinone syntheses, this method begins with methyl 2-amino-4-bromo-nicotinate (Figure 1).
Procedure:
-
Reductive Amination : The amino group is alkylated using cyclopropylmethyl bromide under reductive conditions (NaBH3CN, MeOH), yielding N-cyclopropylmethyl-2-amino-4-bromo-nicotinate .
-
Ester Reduction : The methyl ester is reduced to a primary alcohol using LiAlH4 in THF.
-
Cyclization : Treatment with chloroacetyl chloride in DCM, followed by NaOH-mediated intramolecular cyclization, forms the oxazepinone ring.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| 1 | 78 | NaBH3CN, MeOH, 0°C→RT |
| 2 | 85 | LiAlH4, THF, reflux |
| 3 | 62 | ClCH2COCl, DCM; NaOH, H2O |
This route achieves an overall yield of 41%, with the cyclization step being rate-limiting due to competing hydrolysis.
Suzuki Coupling for Late-Stage Bromination
An alternative approach introduces bromine via Suzuki-Miyaura coupling, leveraging palladium catalysis (Figure 2).
Procedure:
-
Core Synthesis : Construct the pyrido-oxazepinone core using a non-brominated precursor (e.g., 7-chloro derivative).
-
Borylation : Install a boronic ester at the 7-position using Pd(dppf)Cl2 and bis(pinacolato)diboron.
-
Bromination : Cross-couple with bromobenzene or aryl bromides under Suzuki conditions.
Optimization Insight :
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies describe resin-bound syntheses to accelerate intermediate purification:
-
Wang Resin Functionalization : Load Fmoc-protected aminonicotinic acid onto Wang resin.
-
Bromine Introduction : Electrophilic bromination using NBS (N-bromosuccinimide) in DMF.
-
Lactam Formation : Cleave from resin with TFA/CH2Cl2 (1:1), followed by cyclization using HATU/DIEA.
Advantages :
Optimization of Reaction Conditions
Solvent and Base Effects on Cyclization
Solvent polarity critically impacts cyclization efficiency (Table 1):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 62 |
| DMF | 36.7 | 28 |
| THF | 7.52 | 45 |
Polar aprotic solvents like DMF promote side reactions (e.g., over-hydrolysis), while DCM balances reactivity and stability.
Catalytic Enhancements
Pd(OAc)2/XPhos systems improve Suzuki coupling yields by 22% compared to Pd(PPh3)4, attributed to enhanced oxidative addition kinetics.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms ≥95% purity, with retention time = 6.72 min.
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates :
-
Regioselective Bromination :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazepine ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analog: 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 105544-36-3)
Key Differences :
- Core Structure : The analog features a pyrido[2,3-b][1,4]oxazin-2-one scaffold, a six-membered oxazine ring fused to pyridine, compared to the seven-membered oxazepine ring in the target compound.
- Substituents : Both compounds have a bromine at the 7-position, but the oxazepine’s additional methylene group increases conformational flexibility.
- Molecular Formula: C₇H₅BrN₂O₂ (MW 229.03) vs.
Physicochemical Properties :
Structural Analog: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5)
Key Differences :
- Core Structure : This compound replaces the oxazepine’s oxygen atom with a second nitrogen, forming a diazepine ring (seven-membered ring with two nitrogens).
- Molecular Formula : C₈H₈BrN₃O (MW 257.08) vs. the target compound’s formula. The additional nitrogen enhances polarity and hydrogen-bonding capacity.
Stability :
- The diazepine’s reduced ring strain (compared to oxazepine) could improve synthetic yields, though this is speculative without direct data.
Structural Analog: Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate
Key Differences :
- Complexity: This compound features a doubly fused oxazino-oxazine system, significantly larger and more rigid than the pyrido-oxazepine scaffold .
- Synthesis: Prepared via condensation of ethyl 2-(hydroxyimino)propanoate with dichloride and p-aminophenol, highlighting the role of imino intermediates in forming fused heterocycles. The target compound’s synthesis likely requires similar stepwise cyclization strategies.
Comparative Data Table
Research Implications
- Drug Design : The pyrido-oxazepine’s seven-membered ring offers a balance between rigidity and flexibility, advantageous for targeting enzymes with deep binding pockets.
- Synthetic Challenges: Bromine’s steric and electronic effects may complicate cross-coupling reactions compared to non-halogenated analogs.
- Unanswered Questions : Direct data on the target compound’s biological activity, solubility, and metabolic stability are lacking, necessitating further studies.
Biological Activity
7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound characterized by its unique structural features, combining elements of a brominated pyridine and an oxazepine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 229.05 g/mol. This compound features a bromine atom at the 7-position of the pyridine ring and a lactam structure characteristic of oxazepines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that modifications at the bromine position could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that the presence of halogen substituents was crucial for maintaining activity levels.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in acute myeloid leukemia (AML) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. The compound's effectiveness was evaluated through dose-response studies, with results indicating an EC50 value in the low micromolar range.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity | EC50 (µM) |
|---|---|---|
| Bromine | Essential for activity | 0.62 |
| Methyl | Decreased activity | 1.9 |
| Ethyl | Increased stability | 0.33 |
These findings suggest that while certain substitutions can enhance metabolic stability, they may also reduce overall potency.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.
Case Studies
Several case studies have explored the biological effects of this compound:
- Acute Myeloid Leukemia (AML) Study : A study involving AML cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase.
- Antibacterial Efficacy : In a comparative analysis against standard antibiotics, derivatives of this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Buchwald–Hartwig amination using XPhos Pd G2 catalysts, achieving yields up to 89% (e.g., for analogous pyrido-oxazepinones). Key parameters include temperature (80–110°C), solvent polarity (DMSO or DMF), and ligand-to-metal ratios. Impurities often arise from incomplete cyclization or bromine displacement, requiring purification via column chromatography (hexane/EtOAc gradients) .
- Data Comparison : A related triazine-coupled derivative achieved 80% yield under similar Pd-catalyzed conditions, with FT-IR and -NMR confirming structural integrity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- -NMR : Look for characteristic signals: aromatic protons (δ 7.0–8.5 ppm), methylene groups in the oxazepine ring (δ 4.6–4.8 ppm, singlet), and lactam carbonyl (absent proton signal but inferred via IR).
- IR : Confirm lactam C=O stretch at ~1660–1680 cm and C-Br vibration at 550–650 cm .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for a hexahydro-pyrrolo-benzodiazepine derivative (R-factor: 0.022) .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported reactivity of the bromine substituent during functionalization?
- Methodological Answer : Bromine at position 7 exhibits variable reactivity:
- Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C), but competing ring-opening may occur.
- Cross-coupling (Suzuki/Miyaura) : Use Pd(PPh) with arylboronic acids; monitor for debromination byproducts via LC-MS .
Q. How can computational modeling predict the compound’s regioselectivity in electrophilic aromatic substitution?
- Methodological Answer :
- DFT calculations : Analyze Fukui indices to identify electron-rich positions (e.g., C-5 and C-9 in the pyrido-oxazepine core) prone to electrophilic attack.
- MD simulations : Assess solvent effects on transition states; acetonitrile stabilizes intermediates better than THF .
- Experimental Validation : Nitration of a trifluoromethyl analog (2d) showed regioselectivity at C-8, aligning with computational predictions .
Q. What mechanistic insights explain divergent reaction outcomes in intramolecular C–N bond formation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
